3-(Dansylamino)phenylboronic acid
3-(Dansylamino)phenylboronic acid
Fluorescent probe for cis-diols (sugars). Labels at high pH values on cell surfaces and in glycoproteins, which is used for in vitro carbohydrate determination and HPLC analysis of sugars. Attaches to vicinal diols of sugars, oligosaccharides and certain amino alcohols forming stable cyclic complexes. This agent is also an active site inhibitor for lipases and certain serine proteases.
3-(Dansylamino)phenylboronic acid is a environment-sensitive, fluorescent probe that reacts with vicinal diols (R-CHOH-CHOH-R'') and certain amino alcohols to form cyclic complexes.
3-(Dansylamino)phenylboronic acid is a environment-sensitive, fluorescent probe that reacts with vicinal diols (R-CHOH-CHOH-R'') and certain amino alcohols to form cyclic complexes.
Brand Name:
Vulcanchem
CAS No.:
75806-94-9
VCID:
VC21206787
InChI:
InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3
SMILES:
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O
Molecular Formula:
C18H19BN2O4S
Molecular Weight:
370.2 g/mol
3-(Dansylamino)phenylboronic acid
CAS No.: 75806-94-9
Cat. No.: VC21206787
Molecular Formula: C18H19BN2O4S
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorescent probe for cis-diols (sugars). Labels at high pH values on cell surfaces and in glycoproteins, which is used for in vitro carbohydrate determination and HPLC analysis of sugars. Attaches to vicinal diols of sugars, oligosaccharides and certain amino alcohols forming stable cyclic complexes. This agent is also an active site inhibitor for lipases and certain serine proteases. 3-(Dansylamino)phenylboronic acid is a environment-sensitive, fluorescent probe that reacts with vicinal diols (R-CHOH-CHOH-R'') and certain amino alcohols to form cyclic complexes. |
|---|---|
| CAS No. | 75806-94-9 |
| Molecular Formula | C18H19BN2O4S |
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | [3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid |
| Standard InChI | InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 |
| Standard InChI Key | TYXMKSYBCDTGDU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O |
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